1-Fluoro-3-phenylbicyclo[1.1.1]pentane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-3-phenylbicyclo[1.1.1]pentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F/c12-11-6-10(7-11,8-11)9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBPOTSEYGBZNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)F)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Fluoro 3 Phenylbicyclo 1.1.1 Pentane and Analogs
Pioneering Research Attempts and Associated Synthetic Challenges
The synthesis of monofluorinated bicyclo[1.1.1]pentanes has been a long-standing challenge for chemists. d-nb.infochemrxiv.org Early endeavors to access these compounds were met with significant difficulties, highlighting the unique reactivity and stability issues of the strained BCP core.
One of the initial reported attempts to synthesize fluoro-substituted BCPs was in 2001 by Michl and colleagues, who subjected bicyclo[1.1.1]pentane-1,3-dicarboxylic acid to direct fluorination using a mixture of fluorine gas and helium. nih.govresearchgate.net This approach, however, proved to be unselective, yielding a complex mixture of 14 isomeric and homologous polyfluorinated compounds. The desired monofluorinated diester was formed in a mere 7% yield and required extensive purification by silica gel chromatography followed by preparative gas chromatography. nih.govresearchgate.net
More recent efforts have explored other modern synthetic strategies, which also proved unsuccessful. In 2019, attempts were made to synthesize 19F-BCPs via directed-group mediated C-H activation of amide derivatives of bicyclo[1.1.1]pentane, but these reactions failed to produce the desired fluorinated products. nih.govresearchgate.net Similarly, the application of electrochemical C(sp³)–H fluorination, a powerful technique for other systems, was attempted on the bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, but again, no formation of the desired monofluorinated product was observed. nih.govresearchgate.net These early attempts underscored the considerable synthetic hurdles in achieving selective monofluorination of the BCP scaffold.
Contemporary Scalable and Practical Synthetic Approaches
Overcoming the challenges of early synthetic attempts required the development of novel strategies. Modern approaches have focused on the construction of the fluorinated BCP core through ring-opening reactions of highly strained precursors, namely bicyclo[1.1.0]butanes and [1.1.1]propellane. These methods have proven to be more successful, leading to practical and scalable syntheses of 1-fluoro-3-phenylbicyclo[1.1.1]pentane and its derivatives.
Carbene Insertion Strategies Utilizing Bicyclo[1.1.0]butanes
A highly effective and widely adopted strategy for the synthesis of bicyclo[1.1.1]pentanes involves the insertion of carbenes into the central C1-C3 bond of bicyclo[1.1.0]butanes. nih.gov This strain-release-driven reaction has been successfully adapted for the synthesis of fluorinated BCPs.
The addition of difluorocarbene (:CF2) to electron-rich bicyclo[1.1.0]butanes has been developed into a practical synthetic route for gem-difluorinated bicyclo[1.1.1]pentanes. researchgate.netchemrxiv.org In this method, difluorocarbene is typically generated in situ from (trifluoromethyl)trimethylsilane (TMSCF3) and a catalytic amount of a fluoride source like sodium iodide (NaI). chemrxiv.orgchemrxiv.orgenamine.net The reaction proceeds via the insertion of :CF2 into the central bond of the bicyclo[1.1.0]butane. This approach has been optimized for gram-scale synthesis. chemrxiv.org
| Reactant 1 | Reactant 2 | Reagents | Product | Yield | Reference |
| Phenyl-substituted bicyclo[1.1.0]butane | TMSCF3 | NaI | 2,2-difluoro-1-phenylbicyclo[1.1.1]pentane derivative | up to 7 g scale | chemrxiv.org |
| p-Fluoro-phenyl-substituted bicyclo[1.1.0]butane | TMSCF3 | NaI | 2,2-difluoro-1-(p-fluorophenyl)bicyclo[1.1.1]pentane derivative | Good | chemrxiv.org |
| p-Methyl-phenyl-substituted bicyclo[1.1.0]butane | TMSCF3 | NaI | 2,2-difluoro-1-(p-methylphenyl)bicyclo[1.1.1]pentane derivative | Good | chemrxiv.org |
| Vinyl-substituted bicyclo[1.1.0]butane | TMSCF3 | NaI | 2,2-difluoro-1-vinylbicyclo[1.1.1]pentane derivative | 60% | chemrxiv.org |
The addition of chlorofluorocarbene (:CClF) to bicyclo[1.1.0]butanes has also been explored. nih.gov Initial studies using dichlorofluoromethane (CHFCl2) as the carbene source with a methyl-substituted bicyclo[1.1.0]butane resulted in the formation of the desired product, but in low yields. nih.gov
A more practical and scalable approach for the synthesis of monofluorinated BCPs involves a two-step sequence starting with the addition of bromofluorocarbene (:CBrF) to a bicyclo[1.1.0]butane, followed by reductive debromination. nih.govacs.org The bromofluorocarbene can be generated from dibromofluoromethane (CHFBr2) under phase-transfer catalysis conditions. nih.gov This reaction was optimized to give the bromofluoro-BCP derivative in good yield (71%). nih.govresearchgate.net Subsequent reduction of the C-Br bond, for instance with Raney nickel and ethylenediamine, smoothly affords the desired monofluorinated bicyclo[1.1.1]pentane. chemrxiv.orgnih.gov This sequence has been successfully scaled up to produce multigram quantities of the target compounds. nih.gov
| Starting Bicyclo[1.1.0]butane | Carbene Source | Conditions | Intermediate Product | Yield (Step 1) | Final Product | Yield (Step 2) | Reference |
| tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate | CHFBr2 | aq. NaOH, NEt3BnCl, Toluene, RT | tert-butyl 2-bromo-2-fluoro-1-phenylbicyclo[1.1.1]pentane-3-carboxylate | 71% | tert-butyl 2-fluoro-1-phenylbicyclo[1.1.1]pentane-3-carboxylate | 96% | nih.gov |
| ortho-methylphenyl-substituted bicyclo[1.1.0]butane | CHFBr2 | - | ortho-methylphenyl-substituted 2-bromo-2-fluoro-BCP | 69% | ortho-methylphenyl-substituted 2-fluoro-BCP | High | d-nb.infonih.gov |
| para-fluorophenyl-substituted bicyclo[1.1.0]butane | CHFBr2 | - | para-fluorophenyl-substituted 2-bromo-2-fluoro-BCP | 50% | para-fluorophenyl-substituted 2-fluoro-BCP | High | d-nb.infonih.gov |
| para-trifluoromethylphenyl-substituted bicyclo[1.1.0]butane | CHFBr2 | - | para-trifluoromethylphenyl-substituted 2-bromo-2-fluoro-BCP | 52% | para-trifluoromethylphenyl-substituted 2-fluoro-BCP | High | d-nb.infonih.gov |
While carbene insertion into bicyclo[1.1.0]butanes represents a significant advancement, the substrate scope of this reaction has some limitations. The reaction is generally most effective for bicyclo[1.1.0]butanes bearing aryl or vinyl substituents at one of the bridgehead positions. nih.govchemrxiv.org Bicyclo[1.1.0]butanes lacking such activating groups have been found to be unreactive towards fluorinated carbenes. chemrxiv.orgnih.govchemrxiv.org Furthermore, bicyclo[1.1.0]butanes with electron-rich aromatic substituents can be unstable, which limits their utility in these reactions. nih.gov Another challenge can be the formation of 1,4-diene byproducts, which arise from a fragmentation pathway during the stepwise carbene addition process. nih.govacs.org
Nucleophilic and Radical Addition Reactions to [1.1.1]Propellane
The reaction of [1.1.1]propellane, a highly strained molecule with a unique inverted geometry at the bridgehead carbons, with nucleophiles and radicals is a cornerstone for the synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes. nih.gov
Radical additions to [1.1.1]propellane are particularly common and efficient. nih.gov This is attributed to the electronic structure of [1.1.1]propellane, which readily accommodates the addition of a radical to form a bridgehead BCP radical intermediate. nih.gov This intermediate can then be trapped by another reagent. Multicomponent radical cross-coupling reactions have been developed to access diverse BCP derivatives. acs.org For instance, a one-pot, three-component reaction involving a (fluoro)alkyl halide, [1.1.1]propellane, and a Grignard reagent, catalyzed by an iron complex, provides a rapid entry to 1-(fluoro)alkyl-3-aryl BCPs. acs.org Light-enabled, catalyst-free reactions between alkyl iodides and [1.1.1]propellane have also been developed for the scalable synthesis of functionalized BCPs. chemrxiv.org While these methods are powerful for generating a wide array of BCPs, the direct, selective synthesis of this compound via a radical pathway from a fluorine radical source and a phenyl-substituted propellane is not as well-established as the carbene insertion methods.
Nucleophilic addition to [1.1.1]propellane is also a viable strategy for the synthesis of BCPs, though it is generally more challenging than radical addition. nih.gov The reaction typically requires highly reactive organometallic reagents and can necessitate harsh reaction conditions. nih.gov While nucleophilic fluoride sources could in principle be used, controlling the subsequent reaction at the other bridgehead to introduce a phenyl group in a one-pot fashion presents a significant synthetic challenge. More commonly, a nucleophile is added to [1.1.1]propellane, and the resulting BCP-anion is trapped with an electrophile.
Development of Methodologies Utilizing [1.1.1]Propellane Precursors
[1.1.1]Propellane is a highly strained molecule that serves as a key precursor for the synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes. The high degree of strain in the central bond of [1.1.1]propellane allows for its facile cleavage and functionalization through radical or anionic pathways. This reactivity has been harnessed to introduce a variety of substituents at the bridgehead positions of the BCP core.
The general strategy involves the reaction of [1.1.1]propellane with a radical or nucleophile, which adds to one of the bridgehead carbons, breaking the central bond and generating a bicyclo[1.1.1]pentyl radical or anion. This intermediate can then be trapped by another reagent to afford the desired 1,3-disubstituted product. While versatile, the synthesis of this compound via this method can be challenging due to the difficulties associated with the controlled generation and reaction of suitable fluorine-containing radical or anionic species in the presence of a phenyl-substituted precursor.
Continuous Flow Chemistry Applications in Bicyclo[1.1.1]pentane Derivatization
Continuous flow chemistry has been increasingly applied to the synthesis of BCP derivatives, offering advantages in terms of safety, scalability, and precise control over reaction parameters. researchgate.net The generation of the highly reactive and potentially hazardous [1.1.1]propellane precursor can be performed on-demand in a flow system, minimizing the risks associated with its storage. researchgate.netthieme-connect.com
A continuous flow process for the synthesis of [1.1.1]propellane has been developed, which can be directly coupled with subsequent derivatization steps. researchgate.net For instance, a solution of [1.1.1]propellane generated in flow can be immediately reacted with various reagents to produce functionalized BCPs. researchgate.net This approach has been successfully used for the synthesis of bench-stable bicyclo[1.1.1]pentane trifluoroborate salts, which are versatile intermediates for cross-coupling reactions. acs.orgnih.gov While not specifically detailed for this compound, these continuous flow methodologies provide a robust platform for the safe and efficient production of a wide range of BCP analogs.
Convergent One-Pot Synthetic Protocols from Advanced Intermediates
Cyclopropanation and Subsequent Fluorination via α-Allyldiazoacetates
A convergent one-pot synthesis for difluorinated bicyclo[1.1.1]pentane analogs has been developed, which proceeds through the formation of a bicyclo[1.1.0]butane intermediate from an α-allyldiazoacetate precursor. acs.org This methodology involves an initial intramolecular cyclopropanation of the α-allyldiazoacetate to yield a 3-arylbicyclo[1.1.0]butane. Subsequent reaction with a difluorocarbene source in the same reaction vessel leads to the formation of the 2,2-difluorobicyclo[1.1.1]pentane product. acs.org
While this specific protocol yields a difluoro analog, the underlying strategy of a one-pot cyclopropanation-fluorination sequence represents a significant advancement in the convergent synthesis of fluorinated BCPs. The modular nature of the diazo starting material allows for the introduction of various substituents, suggesting the potential for adapting this method for the synthesis of mono-fluorinated analogs like this compound, provided a suitable mono-fluorinating reagent is employed.
A practical and scalable approach to mono-fluoro-substituted BCPs has been developed starting from a ketoacid. d-nb.info This multi-step synthesis involves the formation of a 3-phenylbicyclo[1.1.0]butane intermediate, which is then subjected to a fluorination reaction. Specifically, the reaction of the 3-phenylbicyclo[1.1.0]butane derivative with dibromofluoromethane (CHFBr₂) under phase-transfer catalysis conditions yields the corresponding 1-bromo-1-fluoro-3-phenylbicyclo[1.1.1]pentane. Subsequent reductive debromination affords the desired this compound analog. d-nb.info
Strategies for Late-Stage Functionalization of Bicyclo[1.1.1]pentane Scaffolds
Late-stage functionalization is a powerful strategy in drug discovery, allowing for the rapid diversification of complex molecules at a late point in the synthetic sequence. For BCP scaffolds, this approach enables the introduction of various functional groups without the need for de novo synthesis of each analog.
One notable strategy for the late-stage functionalization of BCPs involves the use of bicyclo[1.1.1]pentane bis-boronates. These versatile intermediates allow for the selective functionalization of the bridgehead and bridge positions of the BCP core. The differential reactivity of the boronic esters at the C1/C3 and C2 positions can be exploited to achieve programmable and sequential derivatization, providing access to a wide range of previously unexplored substituted BCPs.
Asymmetric Synthesis and Chiral Induction in Fluoro-Bicyclo[1.1.1]pentane Systems
The development of asymmetric syntheses to access chiral, enantioenriched BCPs is of significant interest, as the stereochemistry of drug molecules is often critical to their biological activity. While the synthesis of chiral this compound has not been specifically reported, several strategies for the asymmetric synthesis of other chiral BCP derivatives have been established.
One approach involves the use of chiral auxiliaries to direct the stereoselective functionalization of a prochiral BCP precursor. Another strategy employs catalytic enantioselective methods, where a chiral catalyst controls the stereochemical outcome of a key bond-forming reaction. For example, the enantioselective synthesis of 2-substituted bicyclo[1.1.1]pentanes has been achieved through a sequential asymmetric imine addition to bicyclo[1.1.0]butanes followed by a skeletal editing process. nih.gov These methodologies provide a foundation for the future development of asymmetric routes to chiral this compound and its analogs.
Derivatization Pathways and Functional Group Interconversions for this compound Analogs
The functionalization of the phenyl ring in this compound analogs provides a convenient handle for further derivatization and functional group interconversions. A common strategy involves the synthesis of a 1-fluoro-3-(p-carboxyphenyl)bicyclo[1.1.1]pentane derivative, which can be prepared from the corresponding phenyl-substituted analog via oxidation of a methyl group on the phenyl ring. nih.gov
This carboxylic acid derivative serves as a versatile intermediate for a variety of transformations. For example, standard amide coupling reactions can be employed to generate a library of amide analogs. Furthermore, the carboxylic acid can be converted to an amine via a Curtius rearrangement, providing access to amino-functionalized fluoro-BCP derivatives. nih.gov These derivatization pathways allow for the systematic exploration of the structure-activity relationships of this important class of compounds.
Synthesis of Phenyl-Substituted Fluoro-Bicyclo[1.1.1]pentane Analogs
The synthesis of various phenyl-substituted 1-fluoro-bicyclo[1.1.1]pentane-3-carboxylic acids has been reported, starting from the corresponding substituted 3-phenylbicyclo[1.1.0]butanes. The table below summarizes the yields for the key fluorination and subsequent conversion to the final carboxylic acid products. d-nb.info
| Entry | Phenyl Substituent | Yield of Bromo-fluoro BCP (%) | Yield of Final Acid (%) |
| 1 | 2-methyl | 69 | High |
| 2 | 3-methyl | 56 | High |
| 3 | 4-methyl | 62 | High |
| 4 | 4-fluoro | 50 | High |
| 5 | 3-fluoro | 32 | High |
| 6 | 3-(trifluoromethyl) | 43 | High |
| 7 | 4-(trifluoromethyl) | 52 | High |
Synthesis of Key Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid Derivatives and Transformations
The cornerstone for the synthesis of many substituted bicyclo[1.1.1]pentanes is bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. A practical and scalable synthesis of this key intermediate has been developed, enabling the production of various BCP-containing building blocks. acs.orgnih.gov
A robust method involves the photochemical addition of [1.1.1]propellane to diacetyl in a flow system, which allows for the construction of the BCP core on a kilogram scale within a day. acs.orgnsf.gov The resulting diketone undergoes a haloform reaction to afford bicyclo[1.1.1]pentane-1,3-dicarboxylic acid in multigram amounts. acs.orgnih.gov
This diacid serves as a versatile precursor for a variety of transformations. For instance, it can be selectively mono-esterified to produce 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid. nih.gov
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 1,3-Diacetylbicyclo[1.1.1]pentane | 1. Br₂, NaOH, H₂O, 0 °C to rt; 2. Dioxane, 0 °C to rt | Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | Not explicitly stated for this specific step, but part of a multigram scale synthesis | acs.orgnih.gov |
| Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | SOCl₂, MeOH, 20-40 °C to rt | 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid | 83% | nih.gov |
Selective Functionalization of Bridge and Bridgehead Positions of the Bicyclo[1.1.1]pentane Core
The functionalization of the BCP core can be achieved with high selectivity at both the bridgehead (C1 and C3) and bridge (C2) positions. This selective functionalization is crucial for accessing a diverse range of substituted BCPs.
A key transformation for the synthesis of the target compound is the selective fluorination of a bridgehead position. Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid can be converted to 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid using Selectfluor® in the presence of silver nitrate. acs.orgnih.gov This silver-catalyzed decarboxylative fluorination provides a direct route to monofluorinated BCPs.
Further transformations of the remaining carboxylic acid group can then be performed. For example, the carboxylic acid can be reduced to an alcohol, such as (3-fluorobicyclo[1.1.1]pentan-1-yl)methanol, using a borane reagent. acs.org
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | Selectfluor, AgNO₃, H₂O, 70 °C, 24 h | 3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid | Not explicitly stated, but part of a gram-scale synthesis | acs.orgnih.gov |
| 3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid | BH₃·Me₂S, THF, 0 °C to rt | (3-Fluorobicyclo[1.1.1]pentan-1-yl)methanol | 86% | acs.org |
While direct fluorination of the BCP core has been challenging, a practical and scalable approach to bridge-fluorinated BCPs has been developed through the addition of fluorocarbene to bicyclo[1.1.0]butanes. d-nb.infonih.gov This method allows for the synthesis of various fluoro-substituted BCPs. d-nb.infonih.gov
Methodologies for Introducing the Phenyl Moiety via Aromatic Alkylation
The introduction of a phenyl group onto the bicyclo[1.1.1]pentane scaffold is a critical step in the synthesis of this compound. One effective strategy is through homolytic aromatic alkylation. An expedient and versatile approach for the synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine involves the metal-free homolytic aromatic alkylation of benzene (B151609). While this specific example leads to an amine derivative, the underlying principle of generating a BCP radical and its addition to an aromatic ring is a key concept.
A more general approach for the arylation of BCPs involves the reaction of [1.1.1]propellane with arylmagnesium halides, followed by a Negishi cross-coupling reaction after transmetalation with zinc chloride. acs.org This method provides access to bis-arylated BCPs.
For the synthesis of this compound, a plausible route would involve the conversion of a precursor like 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid into a species suitable for cross-coupling or a radical reaction. For instance, the carboxylic acid could be converted to an iodo- or bromo-derivative, which can then participate in various cross-coupling reactions to introduce the phenyl group. Nickel-catalyzed decarboxylative cross-coupling of bicyclo[1.1.1]pentyl radicals has been shown to be effective for forming C-C bonds with aryl partners. scite.ai
| BCP Precursor Type | Reaction Type | Aryl Source | Key Features | Reference |
|---|---|---|---|---|
| BCP radical precursor | Homolytic Aromatic Alkylation | Benzene | Metal-free conditions | Not directly cited, but conceptually relevant |
| Bicyclo[1.1.1]pentyl magnesium/zinc halide | Negishi Cross-Coupling | Aryl/heteroaryl halides | Access to bis-arylated BCPs | acs.org |
| Bicyclo[1.1.1]pentyl carboxylic acid | Decarboxylative Cross-Coupling | Aryl halides | Nickel-catalyzed, formation of BCP radical | scite.ai |
The synthesis of this compound would likely proceed through a multi-step sequence, starting with the synthesis of a monofunctionalized fluorinated BCP building block, such as 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid. This intermediate would then be converted to a suitable precursor for a cross-coupling reaction to introduce the phenyl group.
Chemical Reactivity and Mechanistic Studies of 1 Fluoro 3 Phenylbicyclo 1.1.1 Pentane Derivatives
Elucidation of Reaction Pathways and Proposed Mechanisms
The reactivity of the bicyclo[1.1.1]pentane core is largely dictated by its high degree of strain. Reactions often proceed via radical intermediates, initiated by the cleavage of the strained central C1-C3 bond of a precursor like [1.1.1]propellane.
Visible light-induced, metal-free perfluoroalkylation of [1.1.1]propellane provides a pathway to 1-perfluoroalkyl-3-heteroaryl bicyclo[1.1.1]pentanes. Mechanistic investigations suggest a radical chain reaction mechanism. rsc.org In this process, an electron donor–acceptor (EDA) complex forms between a perfluoroalkyl iodide and a base such as DBU. rsc.org Visible light irradiation of this complex generates a perfluoroalkyl radical, which then adds to the highly strained [1.1.1]propellane. The resulting bicyclo[1.1.1]pentyl radical can then react with a heterocyclic compound to yield the final product. rsc.org
Another key reaction pathway involves the addition of carbenes to bicyclo[1.1.0]butanes. For instance, the reaction of a 3-phenylbicyclo[1.1.0]butane with a photosensitized carbene can lead to the formation of 2-substituted bicyclo[1.1.1]pentanes. acs.org Computational analysis supports the involvement of a triplet carbene intermediate that adds across the central C-C bond of the bicyclo[1.1.0]butane via a diradical intermediate. The presence of the aryl substituent is crucial for stabilizing this diradical intermediate, which is necessary for the productive formation of the bicyclo[1.1.1]pentane framework. acs.org Similarly, difluorocarbene, generated from TMSCF3 and NaI, can add to electron-rich bicyclo[1.1.0]butanes to produce difluoro-substituted bicyclo[1.1.1]pentanes. researchgate.net
The fluorine atom in fluorinated BCP derivatives can also influence reaction pathways. For example, the bridge-fluorination of a BCP carboxylic acid significantly increases its acidity. nih.gov This electronic effect can alter the reactivity of adjacent functional groups.
Investigation of Stereochemical Outcomes in Reactions Involving the Bicyclo[1.1.1]pentane Core
The rigid, cage-like structure of the bicyclo[1.1.1]pentane core has significant implications for the stereochemical outcomes of reactions. When a substituent is introduced at the 2-position of a 1,3-disubstituted BCP, a chiral center is created.
In the synthesis of 2-substituted 3-phenylbicyclo[1.1.0]butanes, which are precursors to difluorobicyclo[1.1.1]pentanes, efforts to induce enantioselectivity have been explored. While the use of chiral dirhodium catalysts in the intramolecular cyclopropanation to form the bicyclo[1.1.0]butane ring system has been attempted, only moderate levels of enantioselectivity have been achieved. nih.gov
However, in subsequent reactions, the stereochemistry of the bicyclo[1.1.0]butane precursor can influence the stereochemistry of the product. For example, the reaction of chiral 2-arylbicyclo[1.1.0]butanes with difluorocarbene can lead to the formation of methylene-difluorocyclobutanes with high asymmetric induction. acs.org This suggests that the stereochemical information in the starting material can be effectively transferred during the reaction.
The table below summarizes the stereochemical outcomes in selected reactions involving the BCP core.
| Precursor | Reagent | Catalyst | Product | Enantiomeric Excess (ee) | Reference |
| α-Allyldiazoacetate | - | Rh2(R-NTTL)4 | 2-Substituted 3-phenylbicyclo[1.1.0]butane | Up to 50% | nih.gov |
| Chiral 2-phenylbicyclo[1.1.0]butane | CF3TMS, NaI | - | Methylene-difluorocyclobutane | 75-91% | acs.org |
Exploration of Chemoselective Transformations of Fluorinated Bicyclo[1.1.1]pentane Substructures
The presence of multiple functional groups on a fluorinated bicyclo[1.1.1]pentane derivative necessitates chemoselective transformations. The robust nature of the C-F bond often allows for reactions to be carried out at other sites in the molecule without affecting the fluorine substituent.
For example, the ester group of a fluoro-bicyclo[1.1.1]pentane derivative can be selectively reduced with lithium aluminum hydride (LiAlH4) to the corresponding alcohol in high yield, with no reduction of the C-F bond observed. nih.gov This highlights the stability of the fluorine substituent under these reducing conditions.
Furthermore, the phenyl ring in a fluoro-bicyclo[1.1.1]pentane can be oxidized without affecting the fluorinated BCP core. Oxidation of the phenyl ring in a fluoro-bicyclo[1.1.1]pentane derivative with sodium periodate (B1199274) (NaIO4) and a catalytic amount of ruthenium(III) chloride (RuCl3) affords the corresponding carboxylic acid in excellent yield. nih.gov
The carboxylic acid group on the BCP core can also undergo typical transformations. For instance, it can be reduced to an alcohol or an aldehyde using appropriate reducing agents.
The following table provides examples of chemoselective transformations on fluorinated BCP derivatives.
| Starting Material | Reagent(s) | Product | Yield | Reference |
| Fluoro-bicyclo[1.1.1]pentane with ester group | LiAlH4 | Fluoro-bicyclo[1.1.1]pentane with alcohol group | 92% | nih.gov |
| Fluoro-bicyclo[1.1.1]pentane with phenyl group | NaIO4, RuCl3 (cat.) | Fluoro-bicyclo[1.1.1]pentane with carboxylic acid group | 88% | nih.gov |
These examples demonstrate that the fluorinated bicyclo[1.1.1]pentane core is stable under a variety of reaction conditions, allowing for selective functionalization of other parts of the molecule.
Structural and Electronic Characteristics of the Bicyclo 1.1.1 Pentane Core with Fluorine and Phenyl Substitution
Analysis of Strain Energy and Conformational Dynamics within the Bicyclo[1.1.1]pentane System
The bicyclo[1.1.1]pentane core is renowned for its high degree of strain, a consequence of its highly constrained geometry. The parent hydrocarbon possesses a significant strain energy, estimated to be between 65 and 68 kcal/mol. semanticscholar.org This high strain primarily arises from the severe angle distortion at the bridgehead and methylene (B1212753) carbons, forcing them to adopt geometries far from the ideal tetrahedral arrangement. Despite this high strain, the BCP core is remarkably stable, with thermal stability up to approximately 300°C. semanticscholar.org
In the case of 1-Fluoro-3-phenylbicyclo[1.1.1]pentane, the conformational dynamics are primarily associated with the rotation of the phenyl group around the C3-C(phenyl) bond. Due to the symmetrical and sterically unobtrusive nature of the BCP cage along the C1-C3 axis, the rotational barrier for the phenyl group is expected to be relatively low. However, subtle electronic interactions between the phenyl ring's pi-system and the orbitals of the BCP core could influence the preferred rotational conformation.
| Compound | Strain Energy (kcal/mol) |
|---|---|
| Cyclopropane | 27.5 |
| Cyclobutane | 26.5 |
| Bicyclo[1.1.1]pentane | 65-68 |
Examination of Orbital Hybridization and Bonding Characteristics of the Bridged System
The bonding within the bicyclo[1.1.1]pentane core is unconventional due to its strained geometry. The hybridization of the carbon orbitals deviates significantly from the standard sp³, sp², and sp hybridization states. Analysis of the parent hydrocarbon has established that the bridgehead carbon orbitals involved in bonding to substituents are approximately sp² hybridized, while the bridge (methylene) carbon orbitals are closer to sp²⁵ hybridized.
The C1-C3 transannular distance in substituted BCPs is a critical parameter that is influenced by the nature of the bridgehead substituents. This distance is typically around 1.85 Å in the parent BCP. The electronic properties of the fluorine and phenyl groups in this compound are expected to modulate this distance. The electron-withdrawing fluorine atom may lead to a slight shortening of the C1-C3 distance, while the phenyl group's electronic and steric influence could have a counteracting effect.
Natural Bond Orbital (NBO) analysis is a powerful computational tool for understanding the electronic structure of molecules. uni-muenchen.defaccts.de While a specific NBO analysis for this compound is not available, studies on related substituted BCPs can provide a qualitative picture. Such an analysis would likely reveal a significant p-character in the hybrid orbitals of the bridgehead carbons that form the C1-C3 "bond path," which is a manifestation of the severe bond angle distortion. The C-F bond will be highly polarized towards the fluorine atom, and there will be delocalization of electron density from the phenyl ring's pi-orbitals into the sigma system of the BCP cage.
Impact of Fluorine and Phenyl Substituents on Intramolecular Electronic Distribution and Inductive Effects
The fluorine and phenyl substituents exert profound inductive effects on the bicyclo[1.1.1]pentane core, significantly altering its electronic landscape. Fluorine is the most electronegative element and acts as a strong sigma-electron withdrawing group (-I effect). This effect is transmitted through the rigid BCP framework, influencing the acidity and basicity of functional groups attached to the molecule.
The impact of a fluorine substituent on the acidity of a carboxylic acid group attached to the BCP core is well-documented. For instance, the pKa of 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid is significantly lower than that of the unsubstituted analogue, indicating increased acidity due to the stabilizing effect of the electron-withdrawing fluorine on the carboxylate anion. nih.gov
| Substituent at C3 | pKa |
|---|---|
| H | ~4.8 |
| F | 3.9 |
The phenyl group can act as either an electron-donating or electron-withdrawing group depending on the nature of the interaction. Through its sigma framework, it is weakly electron-withdrawing. However, its pi-system can engage in hyperconjugative or through-space interactions with the BCP cage orbitals. Computational studies have shown that the phenyl group can stabilize radical intermediates on the BCP core, highlighting its electronic influence. chemrxiv.org
Applications in Contemporary Chemical Research Excluding Clinical Data
Bioisosteric Replacement Strategies in Medicinal Chemistry Research
The concept of bioisosterism, where one functional group can be replaced by another with similar physicochemical properties to improve a molecule's biological activity or pharmacokinetic profile, is a cornerstone of medicinal chemistry. The BCP scaffold, particularly when functionalized, has emerged as a powerful tool in this regard.
Bicyclo[1.1.1]pentane as a Three-Dimensional Bioisostere for Aromatic Rings and Alkynes
The bicyclo[1.1.1]pentane (BCP) core is increasingly utilized as a three-dimensional (3D) bioisostere for linear and planar moieties like 1,4-disubstituted benzene (B151609) rings and internal alkynes. nih.govnih.gov Its rigid, propeller-like shape mimics the exit vectors of these common functional groups, making it an attractive substitute in drug design. digitellinc.com The replacement of a flat aromatic ring with a saturated, non-planar BCP scaffold is a key strategy in the "escape from flatland" concept in medicinal chemistry, which aims to improve the physicochemical and pharmacological properties of drug candidates by increasing their three-dimensionality. acs.orgnih.gov
Influence of Bicyclo[1.1.1]pentane Scaffolds on Molecular Three-Dimensionality and Saturation Levels
A primary advantage of incorporating a BCP scaffold is the significant increase in the fraction of sp³-hybridized carbon atoms (Fsp³) in a molecule. A higher Fsp³ character is often associated with improved clinical success rates for drug candidates, as it can lead to better solubility, metabolic stability, and target selectivity. acs.orgnih.gov By replacing a flat, sp²-rich phenyl ring with a saturated, sp³-rich BCP core, medicinal chemists can introduce a greater degree of three-dimensionality into a molecule. nih.gov This increased 3D character can lead to more specific interactions with biological targets and can help molecules navigate out of crowded patent space. acs.org
The rigid nature of the BCP scaffold also serves as a conformational lock, preventing the free rotation that is characteristic of acyclic linkers and some cyclic systems. ichimarutrading.co.jp This conformational rigidity can be advantageous in locking a molecule into its bioactive conformation, potentially leading to increased potency and reduced off-target effects.
Role of Fluorination in Modulating Bioisosteric Properties and Interactions in Chemical Systems
The introduction of a fluorine atom onto the BCP scaffold, as in 1-fluoro-3-phenylbicyclo[1.1.1]pentane, can significantly modulate the electronic and physicochemical properties of the molecule. d-nb.info Fluorine is the most electronegative element, and its incorporation can have profound effects on the acidity and basicity of neighboring functional groups, as well as on lipophilicity and metabolic stability. chemrxiv.org
Research on fluoro-substituted BCPs has demonstrated that bridge-fluorination can significantly increase the acidity of a BCP-carboxylic acid and decrease the basicity of a BCP-amine. nih.gov This ability to fine-tune pKa values is crucial in optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.
| Compound/Fragment | Property | Value | Reference |
|---|---|---|---|
| BCP-COOH | pKa | 4.2 | nih.gov |
| F-BCP-COOH | pKa | 3.5 | nih.gov |
| BCP-NH2HCl | pKa | 8.2 | nih.gov |
| F-BCP-NH2HCl | pKa | 6.5 | nih.gov |
| Phenyl-BCP-R | clogP | 3.5 | nih.gov |
| F-BCP-Phenyl-R | clogP | 3.3 | nih.gov |
| Fluorophenyl-R' | clogP | 4.9 | nih.gov |
Utilization as Building Blocks for Advanced Molecular Architectures
Beyond its applications in medicinal chemistry, the unique structural features of the BCP scaffold make it an attractive building block for the construction of more complex molecular architectures.
Integration into Supramolecular Chemistry Frameworks and Self-Assembly Systems
The rigid, rod-like nature of 1,3-disubstituted BCPs makes them excellent candidates for use as "tectons" or building blocks in supramolecular chemistry and crystal engineering. digitellinc.com These rigid linkers can be used to control the spatial arrangement of functional groups, facilitating the design of predictable and well-defined self-assembling systems. The study of non-covalent interactions involving BCP derivatives is crucial for understanding and designing these complex architectures. nih.gov
For example, BCP derivatives with appropriate functional groups at the bridgehead positions can participate in hydrogen bonding, halogen bonding, and other non-covalent interactions to form one-, two-, or three-dimensional networks. nih.gov The defined geometry of the BCP core allows for precise control over the distance and orientation of interacting groups, which is a key principle in the bottom-up construction of molecular-level devices and materials. acs.org
Application in Combinatorial Chemistry and High-Throughput Synthesis of Chemical Libraries
The development of robust synthetic routes to functionalized BCPs has enabled their use in combinatorial chemistry and the high-throughput synthesis of chemical libraries. nih.gov The ability to readily introduce diverse substituents at the bridgehead positions allows for the rapid generation of large numbers of structurally related compounds for screening in drug discovery and materials science applications.
BCP-derived building blocks suitable for "click chemistry," such as azides and terminal alkynes, have been synthesized. researchgate.netenamine.net These versatile intermediates can be easily coupled with a wide range of other molecules to quickly build molecular complexity. The incorporation of BCP scaffolds into DNA-encoded libraries (DELs) is another area of active research, aiming to expand the chemical space of these libraries with more 3D, sp³-rich structures. nih.gov The development of practical, large-scale syntheses of key BCP intermediates, such as bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, further facilitates their broad application in the creation of diverse chemical libraries. acs.org
Role in Bioconjugate Chemistry and Chemical Biology Tools
The bicyclo[1.1.1]pentane (BCP) scaffold, a rigid, three-dimensional bioisostere for para-substituted benzene rings, has become a valuable component in the design of chemical biology tools. researchgate.netresearchgate.net The introduction of specific functional groups onto the BCP core allows for its use in bioconjugation, the process of linking molecules to study biological systems. researchgate.net Derivatives of BCP functionalized with azides or terminal alkynes are particularly useful as they can readily participate in "click reactions," such as the copper-catalyzed azide-alkyne cycloaddition. researchgate.net These reactions are known for their high efficiency and biocompatibility, making them ideal for attaching BCP-containing probes to biomolecules like proteins or nucleic acids. researchgate.net
The compound this compound and its derivatives represent a new generation of these tools. The fluorine atom can serve multiple purposes: it can act as a sensitive probe for ¹⁹F NMR spectroscopy, allowing for the study of molecular interactions in a biological environment without background noise. Furthermore, fluorination can subtly alter the physicochemical properties of the BCP core, such as lipophilicity and acidity, which can be fine-tuned to optimize the behavior of a chemical probe. nih.govchemrxiv.org While direct applications of this compound in bioconjugation are still an emerging area, the established utility of the BCP framework in creating building blocks for click chemistry strongly suggests its potential in developing novel, fluorinated probes for chemical biology. researchgate.net
Development of Novel Chemical Tools and Reagents for Synthetic Transformations
The development of practical and scalable synthetic routes to fluoro-bicyclo[1.1.1]pentanes (F-BCPs) has been a significant advancement, making these compounds readily available as novel building blocks for synthetic chemistry. nih.govchemrxiv.org A key breakthrough was the development of a method involving the addition of fluorocarbene (:CHF) precursors to pre-existing bicyclo[1.1.0]butane structures. chemrxiv.org This allows for the production of key intermediates, such as 3-fluoro-bicyclo[1.1.1]pentane-1-carboxylic acid, on a gram scale. chemrxiv.org
These F-BCP building blocks are valuable tools for medicinal and materials chemistry, primarily serving as saturated, 3D replacements for fluorophenyl rings. nih.gov The replacement of a flat aromatic ring with a rigid, non-planar F-BCP core can significantly improve a molecule's physicochemical properties. chemrxiv.orgnih.gov For example, research has shown that replacing a fluorophenyl ring with an F-BCP moiety can dramatically reduce lipophilicity (as measured by clogP) by almost two orders of magnitude. nih.govchemrxiv.org This is a highly desirable feature in drug discovery, as lower lipophilicity can lead to improved solubility and better pharmacokinetic profiles.
To demonstrate the practical utility of this scaffold, researchers have incorporated the F-BCP core into the structure of Flurbiprofen, a nonsteroidal anti-inflammatory drug, creating a 3D-shaped, saturated analogue. nih.govchemrxiv.org This successful application underscores the value of F-BCPs as novel reagents for synthetic transformations aimed at escaping the "flatland" of traditional aromatic compounds. nih.govacs.org The availability of various substituted F-BCPs, including those with phenyl groups, provides chemists with a diverse toolkit to construct new chemical entities with tailored three-dimensional shapes and properties. chemrxiv.org
Crystallographic Analysis and Structural Characterization of Bicyclo[1.1.1]pentane Derivatives
The structure of the F-BCP derivative, 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid, has been unambiguously confirmed by X-ray analysis, providing concrete evidence of the successful synthesis and the specific arrangement of the fluorine and carboxyl groups at the bridgehead positions. chemrxiv.org
Studies on a range of BCP derivatives reveal key structural features. The distance between the two bridgehead carbons (C1 and C3) is a critical parameter, as it determines how well the BCP unit can mimic the 1,4-spacing of a phenyl ring. This distance is consistently found to be in a range that allows it to function as a bioisostere. The bonds within the cage structure are also of interest; for instance, the interbridgehead bond is highly strained, which influences the reactivity of related compounds like [1.1.1]propellane. researchgate.net
The table below summarizes representative crystallographic data for a BCP derivative, illustrating the typical structural parameters of this scaffold.
| Parameter | Value | Description |
| Space Group | C2/c (monoclinic) | Describes the crystal's internal symmetry. |
| C1-C3 Distance | Varies (approx. 1.87 Å) | The key distance between bridgehead carbons. |
| Bridgehead C-C Bond Angle | ~60° (internal) | Reflects the high degree of strain in the cage. |
| Inter-planar Angle | Varies with substituents | Defines the three-dimensional shape. |
Note: The data presented is representative of the BCP scaffold and is based on published crystallographic analyses of various derivatives. nih.gov
Furthermore, crystallographic studies have been instrumental in visualizing the non-covalent interactions that BCP derivatives engage in, such as hydrogen bonds and halogen bonds. nih.gov Understanding these interactions is fundamental for designing molecules that can effectively bind to biological targets. For example, the X-ray crystal structure of a BCP-containing inhibitor bound to the LpPLA₂ enzyme confirmed that the BCP moiety effectively acts as a spacer, mimicking the role of the original phenyl ring. nih.gov
Q & A
Q. What are the common synthetic routes for 1-Fluoro-3-phenylbicyclo[1.1.1]pentane?
The synthesis typically involves high-strain intermediates such as [1.1.1]propellane, followed by functionalization. Key steps include:
- Radical bromination : Using N-bromosuccinimide (NBS) and initiators like AIBN to introduce halogens at bridgehead positions .
- Nucleophilic substitution : Fluorine or phenyl groups are introduced via SN2 reactions on brominated intermediates .
- Cross-coupling reactions : Suzuki-Miyaura couplings for aryl group installation .
Methodological Note : Optimize reaction conditions (e.g., low temperatures) to mitigate strain-induced decomposition .
Q. How does the bicyclo[1.1.1]pentane (BCP) framework influence physicochemical properties compared to benzene?
The BCP scaffold reduces aromaticity while maintaining rigidity, leading to:
- Improved metabolic stability : Reduced susceptibility to cytochrome P450 oxidation compared to benzene .
- Enhanced solubility : Lower logP values due to decreased hydrophobicity .
- Passive permeability : The 3D structure facilitates membrane penetration in drug candidates .
Data Insight : In γ-secretase inhibitors, BCP derivatives showed 4-fold higher Cmax and AUC than benzene analogs in murine models .
Q. What characterization techniques are critical for analyzing BCP derivatives?
- X-ray crystallography : Resolves strain-induced distortions in the BCP core .
- NMR spectroscopy : <sup>19</sup>F NMR tracks fluorine substitution efficiency .
- Mass spectrometry : Validates molecular integrity, particularly for halogenated derivatives .
Advanced Research Questions
Q. How can researchers address strain-induced instability during synthesis?
- Radical stabilization : Use AIBN or peroxide initiators to control exothermic reactions during halogenation .
- Protective group strategies : tert-Butyl carbamates or acetyl groups stabilize reactive bridgehead positions .
- Computational modeling : DFT calculations predict intermediates’ stability and guide synthetic routes .
Case Study : Desilylation of 1-tert-butyl-3-(trimethylsilyl)-BCP using fluoride ions avoids ring-opening side reactions .
Q. How to resolve contradictions in bioactivity data between BCP derivatives and traditional aromatic systems?
- Comparative assays : Test BCP and benzene analogs side-by-side under identical conditions (e.g., IDO1 inhibitors showed 2× higher metabolic stability for BCP) .
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., trifluoromethyl vs. methoxy groups) to isolate strain effects from electronic contributions .
Data Contradiction : While BCP generally improves solubility, certain derivatives (e.g., 3-trifluoromethyl-BCP) exhibit reduced solubility due to increased hydrophobicity .
Q. What computational methods are used to predict BCP derivatives’ reactivity?
- G2/G3 calculations : Accurately determine bond dissociation energies (e.g., 109.7 kcal/mol for 1-tert-butyl-BCP C-H bonds) .
- Molecular dynamics (MD) : Simulate interactions with biological targets (e.g., γ-secretase binding pockets) to optimize substituent placement .
Key Insight : Hybridization effects in BCP explain stronger C-H bonds compared to isobutane, critical for radical reaction planning .
Methodological Recommendations
- Synthetic optimization : Prioritize low-temperature radical reactions to preserve the BCP core .
- Bioisosteric validation : Use in vitro assays (e.g., metabolic stability in hepatocytes) before in vivo studies .
- Data reconciliation : Cross-reference computational predictions (e.g., logP) with experimental measurements to refine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
